molecular formula C24H23N3O5S B12184320 2-[(1'-acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4'-piperidin]-7-yl)oxy]-N-(1,3-benzothiazol-2-yl)acetamide

2-[(1'-acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4'-piperidin]-7-yl)oxy]-N-(1,3-benzothiazol-2-yl)acetamide

Cat. No.: B12184320
M. Wt: 465.5 g/mol
InChI Key: MQRKYNXMXWMRTL-UHFFFAOYSA-N
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Description

2-[(1’-Acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4’-piperidin]-7-yl)oxy]-N-(1,3-benzothiazol-2-yl)acetamide is a complex organic compound with a unique spiro structure This compound is characterized by its chromene and piperidine moieties, which are linked through a spiro junction, and an acetamide group attached to a benzothiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1’-acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4’-piperidin]-7-yl)oxy]-N-(1,3-benzothiazol-2-yl)acetamide typically involves multiple steps:

    Formation of the Chromene-Piperidine Spiro Compound: This step involves the cyclization of a suitable precursor to form the spiro junction between the chromene and piperidine rings. The reaction conditions often include the use of a strong acid or base as a catalyst and may require heating to facilitate the cyclization process.

    Acetylation: The spiro compound is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine to introduce the acetyl group at the desired position.

    Attachment of the Benzothiazole Moiety: The final step involves the coupling of the acetylated spiro compound with a benzothiazole derivative. This is typically achieved through a nucleophilic substitution reaction, where the benzothiazole derivative acts as the nucleophile.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Additionally, continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups within the compound, potentially converting them to alcohols or amines.

    Substitution: The benzothiazole moiety can participate in various substitution reactions, such as halogenation or alkylation, to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or iodine, while alkylation may involve alkyl halides in the presence of a base.

Major Products

    Oxidation: N-oxides or hydroxylated derivatives.

    Reduction: Alcohols or amines.

    Substitution: Halogenated or alkylated benzothiazole derivatives.

Scientific Research Applications

    Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.

    Biology: The compound may exhibit biological activity, such as antimicrobial or anticancer properties, making it a candidate for drug development.

    Medicine: Its potential pharmacological effects could be explored for therapeutic applications, particularly in targeting specific enzymes or receptors.

    Industry: The compound could be used in the development of new materials, such as polymers or coatings, due to its structural properties.

Mechanism of Action

The mechanism of action of 2-[(1’-acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4’-piperidin]-7-yl)oxy]-N-(1,3-benzothiazol-2-yl)acetamide would depend on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The chromene and benzothiazole moieties could play a crucial role in these interactions, potentially involving hydrogen bonding, hydrophobic interactions, or π-π stacking.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(1’-Acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4’-piperidin]-7-yl)oxy]-N-(3,4-dimethoxybenzyl)acetamide
  • 2-[(1’-Acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4’-piperidin]-7-yl)oxy]-N-cyclooctylacetamide

Uniqueness

Compared to similar compounds, 2-[(1’-acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4’-piperidin]-7-yl)oxy]-N-(1,3-benzothiazol-2-yl)acetamide stands out due to the presence of the benzothiazole moiety. This structural feature may confer unique electronic properties and reactivity, potentially enhancing its biological activity and making it a more versatile intermediate in synthetic chemistry.

Properties

Molecular Formula

C24H23N3O5S

Molecular Weight

465.5 g/mol

IUPAC Name

2-(1'-acetyl-4-oxospiro[3H-chromene-2,4'-piperidine]-7-yl)oxy-N-(1,3-benzothiazol-2-yl)acetamide

InChI

InChI=1S/C24H23N3O5S/c1-15(28)27-10-8-24(9-11-27)13-19(29)17-7-6-16(12-20(17)32-24)31-14-22(30)26-23-25-18-4-2-3-5-21(18)33-23/h2-7,12H,8-11,13-14H2,1H3,(H,25,26,30)

InChI Key

MQRKYNXMXWMRTL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCC2(CC1)CC(=O)C3=C(O2)C=C(C=C3)OCC(=O)NC4=NC5=CC=CC=C5S4

Origin of Product

United States

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